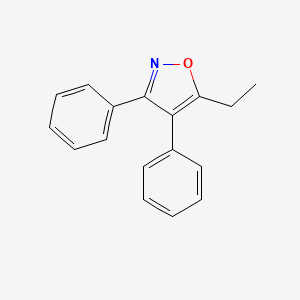

3,4-Diphenyl-5-ethylisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5-ethyl-3,4-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C17H15NO/c1-2-15-16(13-9-5-3-6-10-13)17(18-19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

MXTWADCRLRQMDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenyl 5 Ethylisoxazole

Regioselective Construction of the Isoxazole (B147169) Ring System

The formation of the 3,4-disubstituted isoxazole core is a critical step in the synthesis of 3,4-Diphenyl-5-ethylisoxazole. Regioselectivity, the control of the orientation of substituents on the isoxazole ring, is a paramount concern in these synthetic approaches.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

A cornerstone in isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This method is highly effective for creating the isoxazole heterocycle. nih.gov For the synthesis of a 3,4-diphenyl substituted isoxazole, this would typically involve the reaction of benzonitrile (B105546) oxide with a phenyl-substituted alkyne. The regioselectivity of this reaction is influenced by both electronic and steric factors of the reacting components. organic-chemistry.org

The general mechanism for this reaction is a concerted pericyclic process. rsc.org The nitrile oxide, acting as the 1,3-dipole, reacts with the dipolarophile (the alkyne) to form the five-membered isoxazole ring. nih.gov In the context of synthesizing a precursor for this compound, one could envision the reaction of benzonitrile oxide with 1-phenyl-1-butyne.

Methodologies for generating the nitrile oxide in situ are often preferred to handle its reactive nature. Common precursors for nitrile oxides include oximes, which can be oxidized, or hydroximoyl chlorides, which undergo dehydrohalogenation. nih.gov For instance, benzaldoxime (B1666162) can be oxidized to generate benzonitrile oxide, which then reacts with the alkyne. rsc.org

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| N-hydroxybenzimidoyl chlorides | Terminal Alkynes | Not specified | 3,4,5-trisubstituted isoxazoles | rsc.org |

| Aldoximes | Alkenes | Oxone, aqueous medium | 3,5-disubstituted isoxazoles | nih.gov |

| Resin-bound alkynes/alkenes | Nitrile Oxides | Solid-phase synthesis | Disubstituted isoxazoles/isoxazolines | nih.gov |

Condensation and Cyclization Approaches

An alternative and widely used strategy for constructing the isoxazole ring involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). samipubco.comsamipubco.com To achieve a 3,4-diphenyl-5-ethyl substitution pattern, a suitable precursor would be a 1,2-diphenyl-1,3-pentanedione. The reaction with hydroxylamine hydrochloride would lead to the formation of the isoxazole ring through a cyclocondensation reaction.

The regiochemical outcome of this condensation can be controlled by the reaction conditions and the structure of the β-enamino diketone precursors. rsc.org For example, varying the pH and solvent can influence which carbonyl group of an unsymmetrical diketone reacts with the nitrogen of hydroxylamine, thus determining the final substitution pattern of the isoxazole. researchgate.net

A study on the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones demonstrated a one-pot, three-component condensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, showcasing the utility of condensation reactions in building the isoxazole core. oiccpress.com While this produces an isoxazol-5(4H)-one, it highlights the principle of using condensation to assemble the heterocyclic system, which can then be further modified.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| β-enamino diketones, hydroxylamine hydrochloride | Varied reaction conditions | Regioisomeric disubstituted and trisubstituted isoxazoles | rsc.org |

| Aryl aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate | Malic acid, water, 50 °C | 3,4-disubstituted-isoxazole-5(4H)-ones | oiccpress.com |

| 2'-Hydroxy chalcones, hydroxylamine | Copper salt, DMF | 3,5-Diphenylisoxazole | samipubco.com |

Functionalization Strategies for 3,4-Diarylisoxazoles

Once the 3,4-diphenylisoxazole (B13998248) core is established, or concurrently with its formation, functionalization at the 5-position is necessary to introduce the ethyl group.

Alkylation at the 5-Position (e.g., via Metallation-Alkylation)

Direct alkylation at the C5 position of a pre-formed 3,4-diphenylisoxazole can be a viable strategy. This often involves the deprotonation of a 5-methyl group, followed by reaction with an electrophile. The methyl group at the 5-position of an isoxazole ring can be activated for deprotonation by the adjacent heteroaromatic ring. clockss.org For instance, 3,5-dimethylisoxazoles can be regioselectively substituted at the 5-methyl group by treatment with a base followed by an electrophile. clockss.org

Applying this logic to a 3,4-diphenyl-5-methylisoxazole intermediate, treatment with a strong base like sodium hydride or an organolithium reagent would generate a nucleophilic carbanion at the 5-methyl position. Subsequent reaction with an alkylating agent, such as methyl iodide, would then yield the 5-ethyl derivative.

Another approach involves the functionalization of a 5-unsubstituted 3,4-diarylisoxazole. This would likely proceed through a metallation-alkylation sequence, where a strong base directs metallation to the C5 position, followed by quenching with an ethylating agent.

| Starting Material | Reagents | Product | Reference |

| 3,5-dimethylisoxazoles | Base, electrophiles (e.g., alkyl halides) | 5-substituted isoxazole derivatives | clockss.org |

| 3-carboxamide oxindoles | Terminal olefins, Palladium catalyst | 3-carboxamide-3-allylation oxindoles | rsc.org |

Sequential Synthesis and Derivatization Routes

A multi-step, sequential approach can also be employed to construct this compound. This could involve the synthesis of a diversely functionalized isoxazole that is then elaborated to the final product. For example, a 3,4-diarylisoxazole bearing a group at the 5-position that can be converted to an ethyl group is a plausible route.

One such strategy involves the synthesis of 5-alkylthio-3,4-diarylisoxazoles via palladium-catalyzed coupling reactions. researchgate.net A subsequent desulfurization and ethylation sequence could potentially lead to the target molecule.

Another powerful sequential method is the use of cross-coupling reactions to build the diaryl substitution pattern on a pre-existing isoxazole ring. For instance, a 3-aryl-5-chloroisoxazole can undergo iodination at the 4-position, followed by a Suzuki cross-coupling reaction with a phenylboronic acid to introduce the second phenyl group. acs.org If the starting isoxazole already contained a precursor to the ethyl group at the 5-position, this would be an effective route.

| Intermediate | Reaction Sequence | Final Product Type | Reference |

| 3-arylisoxazoles | Iodination followed by Suzuki arylation | 3,4-diarylisoxazoles | acs.org |

| 5-alkylthio-3-aryl-4-iodoisoxazoles | Suzuki coupling with arylboronic acids | 5-alkylthio-3,4-diarylisoxazoles | researchgate.net |

| 3,4-diaryl-5-carboxamido-isoxazoline N-oxides | Rearrangement | 3,4-diaryl-isoxazole-5-carboxamides | researchgate.net |

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to create more environmentally benign and efficient processes. nih.govbenthamdirect.com These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. nih.govpreprints.org

Ultrasound-assisted synthesis has emerged as a green alternative for producing isoxazole derivatives. preprints.orgpreprints.org The use of ultrasonic irradiation can accelerate reaction rates, improve yields, and reduce energy consumption, often allowing for reactions to be conducted under milder conditions or even in the absence of a solvent. preprints.org

Microwave-assisted synthesis is another key green chemistry technique that has been successfully applied to the synthesis of isoxazoles. benthamdirect.comnih.gov Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.com

Furthermore, the use of greener catalysts and solvents is a central tenet of green isoxazole synthesis. This includes employing water as a solvent, using organocatalysts, or utilizing recyclable catalysts to minimize environmental impact. oiccpress.comnih.gov For example, the synthesis of isoxazole-5(4H)-ones has been achieved using catalysts like malic acid in water, highlighting a move towards more sustainable synthetic protocols. oiccpress.com

| Green Chemistry Approach | Key Advantages | Application in Isoxazole Synthesis | Reference(s) |

| Ultrasound Irradiation | Enhanced reaction efficiency, reduced energy consumption, minimized byproducts | Accelerates cyclization, cross-coupling, and multicomponent reactions for isoxazole derivatives. | preprints.orgpreprints.org |

| Microwave Irradiation | High selectivity, improved product yields, reduced reaction times | Development of novel isoxazole derivatives via chalcones. | benthamdirect.comnih.gov |

| Green Catalysts and Solvents | Benign, eco-friendly, inexpensive, good atom economy | Use of agro-waste catalysts (WEOFPA) in solvent-free conditions; use of malic acid in water. | oiccpress.comnih.gov |

Mechanistic Studies of this compound Formation

The formation of the this compound ring system is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and a suitably substituted dipolarophile. A plausible and widely accepted mechanistic pathway involves the reaction of a benzonitrile oxide with an enolate derived from a β-dicarbonyl compound. chemrxiv.orgnih.govbeilstein-journals.org

A likely precursor for the formation of this compound would be 1-phenyl-2-propyne (phenylallene), which would act as the dipolarophile, reacting with benzonitrile oxide. However, a more controlled and regioselective synthesis can be achieved using a β-dicarbonyl compound. For instance, the reaction can be envisioned between benzonitrile oxide and the enolate of 1-phenyl-1,3-pentanedione.

The proposed mechanism, illustrated in the context of a related 3,4,5-trisubstituted isoxazole synthesis, can be adapted for this compound. nih.govbeilstein-journals.orgolemiss.edu The reaction is initiated by the in situ generation of benzonitrile oxide from a precursor such as benzohydroximoyl chloride in the presence of a base. Simultaneously, the base abstracts a proton from the β-dicarbonyl compound, 1-phenyl-1,3-pentanedione, to form a resonance-stabilized enolate.

The subsequent key step is the nucleophilic attack of the enolate carbanion on the carbon atom of the nitrile oxide. This is followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the reaction, which dictates the final substitution pattern of the isoxazole, is influenced by both steric and electronic factors of the reacting species. rsc.org

In an alternative approach, the ethyl group at the 5-position can be introduced after the formation of a 3,4-diphenylisoxazole core. For example, a patented method describes the synthesis of this compound starting from 3,4-diphenyl-5-methylisoxazole. googleapis.com This involves the deprotonation of the methyl group using a strong base like n-butyllithium to form a carbanion, which is then alkylated with an ethylating agent such as ethyl iodide. This post-functionalization strategy offers another avenue for the synthesis of the target molecule.

A plausible mechanism for the formation of a 3,4,5-trisubstituted isoxazole, which is analogous to the formation of this compound, involves the following steps:

Generation of nitrile oxide from a hydroximoyl chloride using a base.

Formation of an enolate from a β-dicarbonyl compound in the presence of a base.

Nucleophilic attack of the enolate on the nitrile oxide.

Intramolecular cyclization to form a non-aromatic isoxazoline (B3343090) intermediate.

Dehydration of the intermediate to yield the final aromatic isoxazole.

The regiochemistry of the cycloaddition is a critical aspect. In the reaction of a nitrile oxide with an unsymmetrical alkyne, a mixture of regioisomers can be formed. However, the use of a β-dicarbonyl compound followed by cyclization and dehydration offers a more regioselective route to the desired 3,4,5-trisubstituted isoxazole. rsc.org

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The successful and efficient synthesis of this compound on a larger scale necessitates the careful optimization of various reaction parameters. These parameters primarily include the choice of solvent, base, temperature, and reaction time, all of which can significantly impact the reaction yield and purity of the final product.

Solvent Effects: The polarity of the solvent plays a crucial role in the 1,3-dipolar cycloaddition reaction. Studies on the synthesis of related 3,4,5-trisubstituted isoxazoles have shown that polar solvents can influence the reaction pathway. chemrxiv.orgnih.govbeilstein-journals.org For instance, the use of a water-methanol mixture has been reported to facilitate the desired C-acylation over O-acylation, leading to the formation of the isoxazole ring. nih.govbeilstein-journals.orgolemiss.edu In contrast, non-polar solvents might favor different reaction pathways. The choice of solvent also impacts the solubility of the reactants and the ease of product isolation.

Base Selection: The selection of an appropriate base is critical for both the in situ generation of the nitrile oxide from its precursor and the formation of the enolate from the β-dicarbonyl compound. Common bases used in these reactions include organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases such as sodium carbonate. google.comnih.govchemicalbook.com The strength and steric bulk of the base can affect the rate of deprotonation and potentially influence the regioselectivity of the reaction.

Temperature and Reaction Time: The reaction temperature and duration are interdependent parameters that need to be optimized to ensure complete conversion while minimizing the formation of side products. While some cycloaddition reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. google.comnih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Catalysis: While many 1,3-dipolar cycloadditions proceed thermally, the use of catalysts can enhance reaction rates and improve regioselectivity. For the synthesis of related isoxazoles, transition metal catalysts, including copper and ruthenium complexes, have been employed to promote the cycloaddition of nitrile oxides with alkynes. chemrxiv.org The catalyst can play a role in activating the alkyne and controlling the orientation of the reactants in the transition state.

The following table summarizes the optimization of reaction conditions for the synthesis of a related compound, 5-Methyl-3,4-diphenylisoxazole, which provides insights into scalable syntheses of similar structures. google.comchemicalbook.com

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Methanol/Water | 92 | 99.7 | chemicalbook.com |

| Base | Aqueous Sodium Carbonate (7.7%) | 92 | 99.7 | chemicalbook.com |

| Temperature | 70 °C | 92 | 99.7 | chemicalbook.com |

| Reaction Time | 2 hours | 92 | 99.7 | chemicalbook.com |

| Dehydration Agent | Trifluoroacetic Acid | 74 | 89 | google.com |

| Dehydration Temperature | 35 °C | 74 | 89 | google.com |

The data indicates that a combination of a mixed solvent system (methanol/water) and an inorganic base at elevated temperatures can lead to high yields and purity for a structurally similar isoxazole. The purification of the final product often involves recrystallization from a suitable solvent mixture, such as ethyl acetate (B1210297) and n-hexane, to achieve high purity. chemicalbook.com

Advanced Spectroscopic Characterization of 3,4 Diphenyl 5 Ethylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully elucidate the structure of 3,4-Diphenyl-5-ethylisoxazole, a comprehensive suite of NMR spectroscopic techniques would be required. This would involve one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments.

A detailed ¹H NMR spectrum would be crucial for identifying the different types of protons and their immediate electronic environment within the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) to map out proton-proton connectivities.

A data table for ¹H NMR spectral data would be presented here if available.

The ¹³C NMR spectrum would provide essential information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shift of each signal would indicate the type of carbon (e.g., aromatic, aliphatic, part of the isoxazole (B147169) ring).

A data table for ¹³C NMR spectral data would be presented here if available.

To unambiguously confirm the structure, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the ethyl group and the protons on the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the entire molecular structure, including the connections between the phenyl rings, the ethyl group, and the isoxazole core.

A summary of key 2D NMR correlations would be presented here if available.

Mass Spectrometry (MS)

Mass spectrometry techniques would be employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity and structural features.

GC-MS analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as specific fragments would be characteristic of the phenyl, ethyl, and isoxazole moieties.

A data table for GC-MS fragmentation data would be presented here if available.

HRMS would be used to determine the exact mass of the molecular ion with very high precision. This accurate mass measurement would allow for the unambiguous determination of the elemental composition of this compound, providing definitive proof of its chemical formula.

The exact mass and calculated elemental composition from HRMS would be presented here if available.

Vibrational Spectroscopy

Vibrational spectroscopy is an indispensable tool for identifying functional groups and elucidating the molecular structure of a compound. By analyzing the vibrational modes of the constituent atoms, detailed information about the molecular framework can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic bands that confirm the presence of the isoxazole ring, the two phenyl substituents, and the ethyl group.

The principal vibrational modes anticipated for this compound are summarized in the table below. These assignments are based on the analysis of structurally similar compounds found in the literature. rjpbcs.comrsc.orgnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| C-H Stretching (Aromatic) | 3100-3000 | Phenyl groups |

| C-H Stretching (Aliphatic) | 2980-2850 | Ethyl group |

| C=N Stretching | 1620-1580 | Isoxazole ring |

| C=C Stretching (Aromatic) | 1600-1450 | Phenyl groups |

| C-H Bending (Aliphatic) | 1470-1370 | Ethyl group |

| N-O Stretching | 1380-1300 | Isoxazole ring |

| C-O Stretching | 1260-1200 | Isoxazole ring |

| C-H Out-of-Plane Bending (Aromatic) | 900-675 | Phenyl groups |

The aromatic C-H stretching vibrations of the two phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group would be observed at slightly lower wavenumbers, typically in the 2980-2850 cm⁻¹ range. scialert.net

A crucial band for the identification of the isoxazole moiety is the C=N stretching vibration, which is anticipated to be in the 1620-1580 cm⁻¹ region. rjpbcs.com The stretching vibrations of the carbon-carbon double bonds within the phenyl rings will also contribute to the absorption in the 1600-1450 cm⁻¹ range. scialert.net

The bending vibrations of the C-H bonds in the ethyl group are expected to be found between 1470 cm⁻¹ and 1370 cm⁻¹. Furthermore, the characteristic stretching vibrations of the N-O and C-O bonds within the isoxazole ring are predicted to be in the 1380-1300 cm⁻¹ and 1260-1200 cm⁻¹ regions, respectively. rjpbcs.com Finally, the out-of-plane C-H bending vibrations of the substituted phenyl rings would give rise to strong absorptions in the fingerprint region, between 900 cm⁻¹ and 675 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a powerful tool for fingerprinting molecules and analyzing their vibrational modes.

The Raman spectrum of this compound is expected to be rich in detail, with prominent peaks corresponding to the vibrations of the aromatic rings and the isoxazole core. Symmetrical vibrations, which may be weak or absent in the FT-IR spectrum, are often strong in the Raman spectrum.

Key Raman-active modes for this compound are outlined in the following table, based on data from analogous compounds. nih.govscialert.netnih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Assignment |

| C-H Stretching (Aromatic) | 3100-3000 | Phenyl groups |

| C-H Stretching (Aliphatic) | 2980-2850 | Ethyl group |

| Ring Breathing (Aromatic) | ~1600 | Phenyl groups |

| C=N Stretching | 1610-1570 | Isoxazole ring |

| C=C Stretching (Aromatic) | 1580-1450 | Phenyl groups |

| Ring Breathing (Isoxazole) | 1000-980 | Isoxazole ring |

The aromatic C-H stretching modes will be visible, as in the FT-IR spectrum, in the 3100-3000 cm⁻¹ region. A particularly strong and characteristic band in the Raman spectrum of aromatic compounds is the ring breathing mode of the phenyl groups, which is expected around 1600 cm⁻¹. The C=N stretching of the isoxazole ring should also be observable in the 1610-1570 cm⁻¹ range.

The symmetric breathing vibration of the isoxazole ring is another key feature that is often more prominent in the Raman spectrum, and it is anticipated to appear in the 1000-980 cm⁻¹ region. The various other stretching and bending modes of the phenyl and ethyl groups will also contribute to the unique Raman fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Inferred)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The presence of chromophores, or light-absorbing groups, dictates the absorption characteristics of a compound. In this compound, the conjugated system formed by the phenyl groups and the isoxazole ring acts as a significant chromophore.

The likely electronic transitions for this compound are presented in the table below.

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π* (E-band) | 200-230 | Phenyl groups |

| π → π* (B-band) | 250-290 | Phenyl groups and Isoxazole ring |

The spectrum is anticipated to show a strong absorption band in the 200-230 nm region, which is characteristic of the π → π* electronic transitions (E-band) of the phenyl rings. A second, less intense but still significant, absorption band (B-band) is expected in the 250-290 nm range. This band arises from the π → π* transitions within the extended conjugated system that includes both the phenyl rings and the isoxazole moiety. The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis. biointerfaceresearch.com

Theoretical and Computational Chemistry Studies of 3,4 Diphenyl 5 Ethylisoxazole

Quantum Chemical Calculations for Molecular Geometry and Conformation

No published studies were found that specifically detail the molecular geometry and conformational analysis of 3,4-Diphenyl-5-ethylisoxazole through quantum chemical calculations. Such studies would typically involve methods like Density Functional Theory (DFT) to determine optimized bond lengths, bond angles, and dihedral angles, providing insight into the three-dimensional structure of the molecule.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

There is no available data from electronic structure analyses, such as the calculation of HOMO and LUMO energies, for this compound. This type of analysis is crucial for understanding a molecule's electronic properties, including its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter that is currently undetermined for this specific isoxazole (B147169).

Reaction Mechanism Modeling and Transition State Characterization Relevant to Isoxazole Formation and Transformations

Detailed modeling of the reaction mechanisms for the formation or transformation of this compound, including the characterization of transition states, has not been reported in the scientific literature. Mechanistic studies are fundamental to understanding how a molecule is synthesized and how it behaves in chemical reactions.

Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

There are no available theoretical predictions of the spectroscopic properties of this compound. Computational chemistry is often employed to predict NMR chemical shifts and vibrational (infrared and Raman) frequencies, which serve as a valuable tool for the structural elucidation and characterization of compounds. However, such predictive data for this molecule is not present in the literature.

Reactivity and Chemical Transformations of 3,4 Diphenyl 5 Ethylisoxazole

Regioselectivity and Stereoselectivity in Reactions Involving the Isoxazole (B147169) Ring

Regioselectivity in reactions involving the isoxazole ring is a critical aspect, often determined by the specific reaction conditions and the nature of the reactants. While many synthetic methods for isoxazoles, such as the 1,3-dipolar cycloaddition of nitrile oxides and alkynes, are known to be highly regioselective, the subsequent reactions of the formed isoxazole ring also exhibit regiochemical preferences. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.netnih.gov

For a polysubstituted isoxazole like 3,4-diphenyl-5-ethylisoxazole, the electronic environment of each ring position (C3, C4, C5) is distinct. The C3 and C5 positions are generally more susceptible to nucleophilic attack compared to the C4 position, a preference that can be rationalized by resonance stabilization of the intermediates. Conversely, electrophilic attack, though less common on the electron-deficient isoxazole ring itself, would likely be directed by the existing substituents.

Stereoselectivity becomes relevant when reactions create new chiral centers. For instance, in addition reactions across the C4-C5 double bond (if the ring were to be reduced), the approach of the reagent could be influenced by the bulky phenyl and ethyl groups, potentially leading to the preferential formation of one stereoisomer over another. masterorganicchemistry.com Reactions that proceed through concerted mechanisms are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Table 1: Regiochemical Trends in Isoxazole Reactions

| Reaction Type | Preferred Position(s) | Influencing Factors |

|---|---|---|

| Nucleophilic Attack | C3, C5 | Electron distribution, resonance stabilization |

| Electrophilic Attack | C4 (generally less reactive) | Substituent effects, catalyst coordination |

Ring-Opening and Ring-Cleavage Reactions of the Isoxazole Nucleus

The isoxazole ring is susceptible to various ring-opening and cleavage reactions, primarily due to the inherent weakness of the N-O bond. biorxiv.orgnih.gov These transformations are valuable in synthetic chemistry as they can unmask other functional groups, such as β-hydroxy ketones or γ-amino alcohols, depending on the reaction conditions.

Reductive Cleavage: Catalytic hydrogenation is a common method for cleaving the isoxazole ring. Depending on the catalyst (e.g., Palladium on carbon, Raney Nickel) and conditions, the N-O bond can be cleaved to yield various products. For instance, the reduction of an isoxazole can lead to an enaminone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. mdpi.com

Photochemical Ring Opening: Isoxazoles can undergo photochemical rearrangement upon exposure to UV light. biorxiv.orgnih.gov This light-activated process often involves the cleavage of the N-O bond to form a transient diradical or other high-energy intermediates. nsf.govacs.org These intermediates can then rearrange to form different heterocyclic systems, such as oxazoles or azirines. nih.govacs.org The specific outcome for this compound would depend on the stability of the potential intermediates.

Base- or Acid-Catalyzed Ring Opening: Under certain basic or acidic conditions, the isoxazole ring can be opened. For example, treatment with a strong base can lead to the formation of a β-ketonitrile derivative.

Table 2: Summary of Isoxazole Ring-Opening Reactions

| Method | Reagents/Conditions | Typical Products |

|---|---|---|

| Reductive Cleavage | H₂, Pd/C or Raney Ni | Enaminones, β-hydroxy ketones, γ-amino alcohols |

| Photochemical Opening | UV light (e.g., 254 nm) | Azirines, oxazoles, keto-nitriles biorxiv.orgnih.govacs.org |

Chemical Modifications of the Phenyl Substituents

The two phenyl rings attached to the isoxazole core at positions 3 and 4 are amenable to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.orglibretexts.org The reactivity and regioselectivity (i.e., the position of substitution on the phenyl rings) are governed by the electronic influence of the isoxazole ring substituent.

The isoxazole ring is generally considered an electron-withdrawing group. Therefore, it deactivates the attached phenyl rings towards electrophilic attack compared to benzene. This deactivating effect means that harsher conditions (e.g., higher temperatures, stronger Lewis acids) may be required for reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. wikipedia.org

As a deactivating group, the isoxazole ring is expected to be a meta-director. wikipedia.org This means that incoming electrophiles will preferentially add to the positions meta to the point of attachment on the phenyl rings. This preference arises because the cationic intermediate (the arenium ion) formed during the reaction is less destabilized when the electrophile adds to the meta position compared to the ortho or para positions.

Table 3: Predicted Electrophilic Aromatic Substitution on Phenyl Rings of this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(3-nitrophenyl)-4-phenyl-5-ethylisoxazole and 3-phenyl-4-(3-nitrophenyl)-5-ethylisoxazole masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | 3-(3-bromophenyl)-4-phenyl-5-ethylisoxazole and 3-phenyl-4-(3-bromophenyl)-5-ethylisoxazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-acylphenyl)-4-phenyl-5-ethylisoxazole and 3-phenyl-4-(3-acylphenyl)-5-ethylisoxazole |

Reactions Involving the Ethyl Group at the 5-Position

The ethyl group at the C5 position of the isoxazole ring offers another site for chemical modification. The reactivity of this alkyl substituent is influenced by its position on the heterocyclic ring. The methylene (B1212753) (-CH₂-) protons of the ethyl group are adjacent to the isoxazole ring and can be considered "benzylic-like" in their reactivity. This positioning can facilitate reactions that involve the formation of an intermediate radical or anion at this carbon, which would be stabilized by the adjacent aromatic ring.

Oxidation: The ethyl group can be oxidized to other functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the ethyl group to an acetyl group (C(O)CH₃) or, under more vigorous conditions, to a carboxylic acid group (-COOH).

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a halogen (e.g., bromine) at the methylene position to yield 3,4-diphenyl-5-(1-bromoethyl)isoxazole. This halogenated product would then be a versatile intermediate for further nucleophilic substitution reactions.

Further Alkylation: Although challenging, it might be possible to deprotonate the methylene carbon using a very strong base (e.g., an organolithium reagent) to form a carbanion. This carbanion could then react with an electrophile, such as an alkyl halide, to achieve further alkylation at this position.

Cycloaddition Reactions Involving the Isoxazole Ring (Inferred)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The ability of the isoxazole ring in this compound to participate in such reactions is a key aspect of its chemical character.

Diels-Alder Reactivity: In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. Ab initio calculations and experimental evidence have shown that simple isoxazoles are generally unreactive as dienes in Diels-Alder reactions. acs.orgacs.org This low reactivity is attributed to the high activation energies required for the cycloaddition to proceed. Therefore, it is inferred that this compound would not readily participate in standard Diels-Alder reactions.

Inverse Electron-Demand Diels-Alder Reactions: While unreactive in normal Diels-Alder reactions, isoxazoles can participate in inverse electron-demand hetero-Diels-Alder reactions. rsc.org In this type of reaction, the electron-deficient isoxazole ring acts as the diene and reacts with an electron-rich dienophile (e.g., an enamine). This reaction typically results in the formation of a substituted pyridine (B92270) after the initial cycloadduct undergoes further transformations. However, this reactivity has been noted to work best with isoxazoles that are unsubstituted at the 5-position, suggesting that the 5-ethyl group in the target molecule might hinder this transformation. rsc.org

1,3-Dipolar Cycloadditions: The most prominent cycloaddition associated with isoxazoles is their formation via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.netnih.govmdpi.comacs.orgedu.krd While this describes the synthesis of the ring rather than its subsequent reaction, it highlights the inherent electronic structure. It is less common for the intact isoxazole ring itself to act as a 1,3-dipole in further cycloaddition reactions.

Synthesis of Analogs and Derivatives of 3,4 Diphenyl 5 Ethylisoxazole

Systematic Variation of Phenyl Substituents at the 3- and 4-Positions

The functionalization of the phenyl rings at the C3 and C4 positions of the isoxazole (B147169) core is a common strategy to modulate the electronic and steric properties of the molecule. A range of substituents can be introduced, typically by utilizing appropriately substituted starting materials in the isoxazole synthesis or by post-synthetic modification of the parent 3,4-diphenylisoxazole (B13998248).

Research has shown the synthesis of analogs possessing a variety of substituents on the phenyl rings. For instance, derivatives with chloro or bromo substitutions have been prepared and evaluated for biological activity. nih.gov A well-documented approach for introducing sulfonyl-based functional groups involves the direct modification of a pre-formed diphenyl-substituted heterocyclic core. For example, in a related 3,4-diphenylfuroxan system, chlorosulfonation of the parent compound followed by reaction with ammonium (B1175870) hydroxide (B78521) or sodium azide (B81097) has been used to install p-aminosulfonyl (SO₂NH₂) and p-azidosulfonyl (SO₂N₃) groups, respectively. nih.gov Similarly, analogs featuring a methanesulfonyl (SO₂CH₃) moiety can be synthesized from substituted precursors. nih.gov These synthetic routes provide access to a diverse library of compounds with modified phenyl groups.

| Parent Structure | Position of Substitution | Substituent (R) | Resulting Analog |

| 3,4-Diphenylisoxazole | 4-position of the C3-phenyl ring | -SO₂CH₃ | 3-(4-(Methylsulfonyl)phenyl)-4-phenylisoxazole |

| 3,4-Diphenylisoxazole | 4-position of the C3-phenyl ring | -SO₂NH₂ | 3-(4-(Aminosulfonyl)phenyl)-4-phenylisoxazole |

| 3,4-Diphenylisoxazole | 4-position of the C4-phenyl ring | -Cl | 4-(4-Chlorophenyl)-3-phenylisoxazole |

| 3,4-Diphenylisoxazole | 4-position of the C4-phenyl ring | -Br | 4-(4-Bromophenyl)-3-phenylisoxazole |

Exploration of Different Alkyl Chain Lengths and Structures at the 5-Position

The substituent at the C5 position of the isoxazole ring can be readily varied, allowing for the exploration of the impact of different alkyl groups on the molecule's properties. The synthesis of 3,4,5-trisubstituted isoxazoles is often achieved through [3+2] cycloaddition reactions. nih.gov A versatile method involves the reaction of an in-situ generated nitrile oxide with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. nih.govnih.gov

In this synthetic approach, the two phenyl groups are incorporated into the nitrile oxide and one part of the dicarbonyl compound. The second carbonyl group and its attached R-group in the β-dicarbonyl substrate ultimately form the C5 position of the isoxazole ring. By selecting different β-dicarbonyl reactants, a wide array of alkyl and other substituents can be introduced at this position. For example, using benzoylacetone (B1666692) would yield a 5-methyl derivative, while using 1-phenyl-1,3-hexanedione would result in a 5-propyl analog. This method provides a straightforward and modular approach to synthesizing a library of C5-substituted 3,4-diphenylisoxazoles.

| β-Dicarbonyl Reactant | Structure | Resulting C5-Substituent (R) | Example Product |

| Benzoylacetone | Ph-CO-CH₂-CO-CH₃ | Methyl (-CH₃) | 5-Methyl-3,4-diphenylisoxazole |

| 1-Phenyl-1,3-butanedione | Ph-CO-CH₂-CO-CH₂CH₃ | Ethyl (-CH₂CH₃) | 5-Ethyl-3,4-diphenylisoxazole |

| 1-Phenyl-1,3-pentanedione | Ph-CO-CH₂-CO-CH₂CH₂CH₃ | Propyl (-CH₂CH₂CH₃) | 5-Propyl-3,4-diphenylisoxazole |

| 4-Phenyl-2,4-butanedione | Ph-CO-CH₂-CO-CH₂Ph | Benzyl (-CH₂Ph) | 5-Benzyl-3,4-diphenylisoxazole |

Introduction of Heteroaromatic Substituents on the Isoxazole Core

Replacing one or both of the phenyl rings at the C3 and C4 positions with heteroaromatic systems can significantly alter the electronic distribution and pharmacological profile of the molecule. The synthesis of such analogs can be achieved by adapting standard methods for 3,4-diarylisoxazole formation, starting with heteroaromatic precursors.

A common synthetic pathway involves the condensation of an arylnitromethane with an aromatic aldehyde to form an intermediate nitrostilbene, which is then converted to the isoxazole. researchgate.net By substituting the aromatic aldehyde or arylnitromethane with a heteroaromatic equivalent, heteroaryl groups can be incorporated at the C3 or C4 position. For example, using a heteroaromatic aldehyde like pyridine-3-carboxaldehyde in a reaction with phenylnitromethane would lead to a 3-(pyridin-3-yl)-4-phenylisoxazole derivative. This modularity allows for the synthesis of a wide range of analogs containing rings such as pyridine (B92270), thiophene, furan, and others.

| Heteroaromatic Aldehyde | Heteroaromatic Nitromethane | Resulting C3-Substituent | Resulting C4-Substituent |

| Thiophene-2-carboxaldehyde | Phenylnitromethane | 2-Thienyl | Phenyl |

| Furan-3-carboxaldehyde | Phenylnitromethane | 3-Furyl | Phenyl |

| Phenylacetaldehyde | Pyridin-4-ylnitromethane | Phenyl | 4-Pyridyl |

| Pyridine-2-carboxaldehyde | Thiophen-2-ylnitromethane | 2-Pyridyl | 2-Thienyl |

Synthesis of Fused Isoxazole Systems Incorporating the 3,4-Diphenyl Moiety

The construction of fused-ring systems, where another ring is annulated to the isoxazole core, creates rigid, polycyclic structures with distinct chemical properties. Several synthetic strategies can be employed to build these fused systems while retaining the 3,4-diphenyl moiety. mdpi.com

One major approach is intramolecular cycloaddition. This involves synthesizing a 3,4-diphenylisoxazole derivative that bears a reactive tether, such as an alkenyl or alkynyl group, on one of the phenyl rings or at the C5 position. Under appropriate conditions, this tether can undergo an intramolecular [3+2] cycloaddition with a nitrile oxide generated elsewhere in the molecule, or a similar cyclization, to form a new fused ring. mdpi.com

Another strategy is the cyclocondensation of a functionalized 3,4-diphenylisoxazole with a suitable reaction partner. For instance, a 3,4-diphenylisoxazole bearing groups amenable to cyclization, such as an amino group and a carboxyl group on adjacent positions, can be condensed with other reagents to form fused pyrimidones, pyridinones, or other heterocyclic systems. A related method involves the reaction of a cyclic diketone with hydroxylamine (B1172632) to form a fused isoxazole; this can be adapted by starting with a cyclic diketone that already incorporates the desired diphenyl substituents. mdpi.comresearchgate.net

| Synthetic Strategy | Required Precursor Features | Example of Fused System |

| Intramolecular 1,3-Dipolar Cycloaddition | An isoxazole with an alkenyl or alkynyl side chain and a group that can be converted to a nitrile oxide. | Dihydropyrano[4,3-c]isoxazole |

| Cyclocondensation | A 3,4-diphenyl-5-aminoisoxazole reacts with a β-ketoester. | Isoxazolo[5,4-b]pyridine |

| Claisen Condensation followed by Cyclization | A 3,5-diaryl-2-cyclohexenone is treated with ethyl formate (B1220265) and then hydroxylamine. mdpi.com | 4,5-Dihydrobenzo[d]isoxazole |

| Ring-Opening/Ring-Closing Cascade | Reaction of an imidazo[4,5-c]isoxazole with an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com | nih.govnih.govDiazepino[2,3-c]isoxazole |

Advanced Research Directions and Broader Impact in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies for Substituted Isoxazole (B147169) Scaffolds

The synthesis of isoxazole derivatives is a mature field, yet there is a significant and ongoing effort to develop more efficient, environmentally friendly, and versatile synthetic strategies. rsc.orgnih.gov The classical methods, often relying on metal catalysts like copper(I) or ruthenium(II) for [3+2] cycloaddition reactions, are facing scrutiny due to drawbacks such as high cost, toxicity, and the generation of metallic waste that is difficult to separate from the reaction products. nih.govresearchgate.net This has spurred the development of "green" and sustainable alternatives. rsc.orgnih.gov

Key advancements in this area include:

Metal-Free Catalysis: To circumvent the issues associated with metal catalysts, researchers are exploring metal-free reaction conditions. nih.gov These approaches often involve the use of readily available, low-cost starting materials and milder reaction conditions. nih.gov

Sustainable Solvents and Oxidants: A notable example is the use of water as a solvent in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a green oxidant for synthesizing substituted isoxazoles via air oxidation. nih.gov Another approach utilizes oxone as an oxidant in an aqueous medium. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. nih.govrsc.org This technique has been successfully applied to various isoxazole syntheses, including isomerization and cycloaddition reactions. nih.govnih.gov

Flow Chemistry: The application of continuous flow technology allows for precise control over reaction parameters, enhanced safety, and easier scalability, representing a significant step towards more sustainable chemical manufacturing.

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Metal-Free [3+2] Cycloaddition | Avoids transition metal catalysts (e.g., Cu(I), Ru(II)). | Reduced cost, lower toxicity, simplified purification, less waste. | nih.govresearchgate.net |

| TEMPO-Catalyzed Synthesis | Uses TEMPO as an oxidant and water as a solvent. | Environmentally benign ("green"), operates in open air. | nih.gov |

| Microwave-Induced Synthesis | Utilizes microwave irradiation for heating. | Rapid reaction times, improved yields, high efficiency. | nih.govrsc.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Enhanced reaction rates, high yields, eco-friendly. | mdpi.com |

| Mechanochemical Reactions | Reactions are induced by mechanical force (grinding). | Solvent-free or low-solvent conditions, high efficiency. | mdpi.com |

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

A deep understanding of a chemical reaction requires the ability to observe its progress in real time. The integration of advanced spectroscopic techniques for in-situ and in operando monitoring is revolutionizing the study of isoxazole synthesis. nih.gov These methods provide a continuous stream of data from within the reaction vessel, allowing for the direct observation of transient intermediates and the collection of precise kinetic data, which are often inaccessible through traditional offline analysis. scilit.comresearchgate.net

Key techniques and their impact include:

Flow NMR and FTIR Spectroscopy: The coupling of flow cells with Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectrometers enables the continuous analysis of reaction mixtures. scilit.com This setup is particularly powerful for identifying and quantifying short-lived intermediates, thereby providing conclusive evidence for proposed reaction mechanisms. scilit.com By adjusting the path length of the FTIR flow cell, researchers can enhance sensitivity to detect low-concentration species. scilit.com

UV-Visible Spectroscopy: This technique can be used to monitor the consumption of reactants or the formation of products that have a distinct chromophore, providing a straightforward way to track reaction progress. mdpi.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying crystalline phases and molecular frameworks. researchgate.net

These in-situ methods are crucial for optimizing reaction conditions, ensuring reaction completion, and elucidating complex mechanistic pathways, ultimately leading to more robust and efficient syntheses. nih.gov

| Technique | Application in Isoxazole Synthesis | Information Gained | References |

|---|---|---|---|

| In Operando Flow NMR | Real-time quantitative analysis of reactants, intermediates, and products. | Reaction kinetics, species concentration, structural elucidation of intermediates. | scilit.com |

| In Operando Flow FTIR | Detection of functional group transformations during the reaction. | Identification of transient intermediates, monitoring of bond formation/breaking. | scilit.com |

| UV-Visible Spectroscopy | Monitoring concentration changes of UV-active species. | Reaction progress and kinetics based on chromophore changes. | mdpi.com |

| Raman Spectroscopy | Complementary vibrational analysis, especially in aqueous systems. | Molecular structure, functional groups, and phase transformations. | researchgate.net |

Further Elucidation of Fundamental Reaction Mechanisms Governing Isoxazole Transformations

While many synthetic routes to isoxazoles are well-established, a deeper, more nuanced understanding of the underlying reaction mechanisms is a continuing goal. nih.gov Mechanistic elucidation is critical for controlling regioselectivity, improving yields, and designing entirely new transformations.

The most widely researched synthesis of isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.netresearchgate.net For this key reaction, two primary mechanisms have been proposed:

Concerted Pericyclic Mechanism: This pathway, which is widely accepted, involves the simultaneous formation of two new sigma bonds between the dipole (nitrile oxide) and the dipolarophile (alkyne). nih.gov

Stepwise Diradical Mechanism: An alternative proposal involves the formation of a diradical intermediate, though this is generally considered less likely for most systems. nih.gov

Beyond this central reaction, research continues to explore the mechanisms of other synthetic methods. For instance, electrochemical methods for synthesizing isoxazolines have been investigated using kinetic modeling and density functional theory (DFT), which support a stepwise, radical-mediated mechanism rather than a traditional [3+2] cycloaddition. nih.gov Similarly, the Claisen isoxazole synthesis, involving the condensation of β-keto esters with hydroxylamine (B1172632), can proceed via different pathways depending on the precise pH control during work-up, leading to different isomers. youtube.com Computational studies have also been instrumental in revealing nonconcerted mechanisms involving novel metallacycle intermediates in certain metal-catalyzed cycloadditions. organic-chemistry.org

| Reaction Type | Proposed Mechanism(s) | Key Characteristics | References |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Concerted Pericyclic Pathway (accepted); Stepwise Diradical (alternative). | Forms the isoxazole ring from a nitrile oxide and an alkyne/alkene. | nih.gov |

| Electrochemical Synthesis | Stepwise, radical-mediated mechanism. | Avoids traditional chemical oxidants; mechanism supported by kinetic and DFT studies. | nih.gov |

| Claisen Condensation | Condensation followed by cyclization; product outcome is pH-dependent. | Forms isoxazolin-5-ones or 3-hydroxyisoxazoles from β-keto esters. | youtube.com |

| Cu-catalyzed Cycloaddition | Nonconcerted pathway via metallacycle intermediates. | Mechanism elucidated through computational (DFT) studies. | organic-chemistry.org |

Computational Design and Predictive Modeling for New Isoxazole Derivatives

The advent of powerful computational tools has transformed chemical research from a purely experimental endeavor to one where in silico design and prediction play a pivotal role. mdpi.com For isoxazole derivatives, computational chemistry is used to design novel molecules with desired properties, predict their biological activity, and understand their interactions with biological targets, significantly accelerating the discovery process. researchgate.netnih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. researchgate.netjcchems.com It is widely used to screen virtual libraries of isoxazole derivatives to identify those with the highest potential binding affinity for a specific therapeutic target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are regression or classification models that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are used to predict the activity of newly designed isoxazole compounds before they are synthesized.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. mdpi.com The resulting models serve as templates for designing new molecules with improved potency and selectivity.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. jcchems.com This early-stage screening helps to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity.

Machine Learning and AI: More recently, machine learning and deep learning algorithms are being employed to build more sophisticated and accurate predictive models, leveraging vast datasets to uncover complex structure-activity relationships. mdpi.comllnl.gov

| Computational Tool/Method | Primary Function | Application for Isoxazoles | References |

|---|---|---|---|

| Molecular Docking (e.g., AutoDock) | Predicts ligand-receptor binding mode and affinity. | Screening virtual libraries; prioritizing candidates for synthesis. | researchgate.netjcchems.com |

| QSAR | Correlates chemical structure with biological activity. | Predicting the potency of novel isoxazole derivatives. | mdpi.com |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Guiding the design of new molecules with enhanced target interaction. | mdpi.com |

| ADMET Prediction (e.g., SwissADME) | Predicts pharmacokinetic and toxicity properties. | Early-stage filtering of candidates with undesirable properties. | jcchems.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes. | researchgate.net |

Exploratory Research into Non-Conventional Applications for Aryl-Substituted Isoxazoles in Materials Science or Supramolecular Chemistry

While the primary focus for isoxazoles has been in medicinal chemistry, the structural features of aryl-substituted isoxazoles, such as 3,4-Diphenyl-5-ethylisoxazole, suggest significant untapped potential in materials science and supramolecular chemistry. The presence of multiple aromatic rings provides a rigid scaffold with tunable electronic properties, making them attractive candidates for advanced materials.

Inferred potential and research directions include:

Organic Electronics: The diaryl structure is a common motif in organic semiconductors. By analogy with other aryl-substituted heterocycles, these isoxazoles could be investigated for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. The electronic properties, such as the HOMO-LUMO gap, could be fine-tuned by modifying the aryl substituents, which is a common strategy for optimizing material performance. jcchems.com

Chemical Sensors: The isoxazole core, with its specific electronic and hydrogen-bonding capabilities, combined with the photophysical properties of the aryl groups, could be exploited to design fluorescent or colorimetric sensors for detecting specific ions or molecules.

Supramolecular Assembly: The planar nature of the phenyl and isoxazole rings allows for π-π stacking interactions, a key driving force in supramolecular chemistry. These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures like liquid crystals, gels, or molecular cages. These organized assemblies could find applications in areas such as molecular recognition and controlled-release systems.

Coordination Chemistry: The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions. Aryl-substituted isoxazoles could serve as ligands for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties. jcchems.com

This area of research remains largely exploratory but holds considerable promise for expanding the utility of the aryl-substituted isoxazole scaffold into new and technologically important domains.

Q & A

Q. What are the standard synthetic protocols for 3,4-Diphenyl-5-ethylisoxazole and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, hydrazide derivatives can be dissolved in polar aprotic solvents (e.g., DMSO) and refluxed for extended periods (e.g., 18 hours), followed by distillation under reduced pressure, cooling, and crystallization using water-ethanol mixtures to achieve yields of ~65% . Alternative routes may use phenylhydrazine and ethyl acetoacetate in acidic conditions, with purification via recrystallization and TLC validation . Key parameters include solvent choice, reaction time, and temperature control to minimize side products.

Q. How is the purity and structural integrity of synthesized this compound confirmed?

Methodological Answer: Purity is assessed using thin-layer chromatography (TLC) with solvent systems like toluene-ethyl acetoacetate-water (8.7:1.2:1.1) and visualization via iodine vapor . Structural confirmation employs:

- NMR spectroscopy : To verify substituent positions and aromatic proton environments.

- Elemental analysis : To validate empirical formulas (e.g., C, H, N percentages) .

- Melting point determination : Consistency with literature values (e.g., 141–143°C) indicates purity .

Q. What in vitro biological assays are used to evaluate the therapeutic potential of this compound?

Methodological Answer:

- Antifungal activity : Tested via broth microdilution assays against Candida species, with IC50 values calculated for derivatives .

- Antioxidant activity : Evaluated using DPPH radical scavenging assays, measuring EC50 values .

- Dose-response curves : Generated to compare potency across derivatives (e.g., Compound I showing higher antifungal activity than H) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

Methodological Answer:

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Solvent optimization : Replacing DMSO with greener solvents (e.g., ethanol-water mixtures) improves sustainability without sacrificing yield .

Q. How can discrepancies between predicted and observed biological activity data be resolved?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) to explain unexpected antifungal results .

- Molecular docking : Validate interactions with target enzymes (e.g., fungal lanosterol demethylase) to reconcile activity gaps .

- Batch-to-batch variability checks : Ensure consistent purity via HPLC-MS to rule out impurities skewing results .

Q. What strategies address poor aqueous solubility of this compound derivatives?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in ethyl carboxylate derivatives .

- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability .

- Computational solubility prediction : Tools like ACD/Labs Software estimate logP and solubility to guide structural modifications .

Q. How are contradictions in spectral data (e.g., NMR or IR) resolved during characterization?

Methodological Answer:

- Cross-validation : Compare experimental NMR data with NIST reference spectra for isoxazole derivatives .

- 2D NMR techniques : Use COSY and HSQC to resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling : Confirm functional group assignments (e.g., using deuterated solvents for exchangeable protons) .

Q. What are the challenges in selective functionalization of the isoxazole core?

Methodological Answer:

- Regioselective protection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during electrophilic substitution .

- Directed ortho-metallation : Employ lithium bases to activate specific positions for halogenation or alkylation .

- Microwave-assisted C–H activation : Achieve direct arylation at the 4-position using Pd catalysts under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.